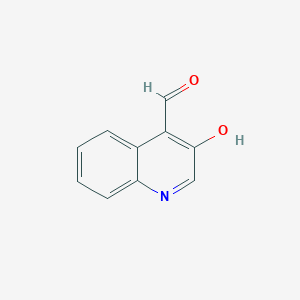

3-Hydroxy-quinoline-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-quinoline-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Hydroxy-quinoline-4-carbaldehyde has been extensively studied for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting bacterial infections and cancer therapies.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit selective cytotoxicity towards resistant cancer cell lines. For instance, certain synthesized derivatives showed enhanced activity against doxorubicin-resistant colon adenocarcinoma cells compared to standard treatments, highlighting their potential in overcoming drug resistance in cancer therapy .

| Compound | Activity | Target Cell Line | Reference |

|---|---|---|---|

| Benzylidene derivative | Cytotoxic | Doxorubicin-resistant colon adenocarcinoma | |

| 3-Hydroxyquinoline derivatives | Antimicrobial | Various bacterial strains |

Antimicrobial Applications

The compound has shown promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of synthesized quinoline derivatives, several compounds derived from this compound displayed significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .

| Derivative | MIC (µg/ml) | Bacterial Strain | Reference |

|---|---|---|---|

| Compound 6d | 6.25 | Mycobacterium smegmatis | |

| Compound 9c | 12.5 | Pseudomonas aeruginosa |

Analytical Chemistry

This compound is utilized as a reagent in analytical methods, particularly in spectrophotometry for detecting metal ions in environmental samples.

Application Example: Metal Ion Detection

The compound's ability to form complexes with metal ions allows it to be used effectively in assays for environmental monitoring. Its application in detecting contaminants enhances the reliability of quality control processes in various industries .

Material Science

In material science, this compound contributes to the development of advanced materials, including polymers and coatings.

Application Example: Polymer Modification

Research has indicated that incorporating quinoline derivatives into polymer matrices can significantly enhance their mechanical and thermal properties, making them suitable for various industrial applications .

Food Safety Testing

The compound is also applied in food safety testing, where it is used to detect contaminants and ensure the safety of food products.

Application Example: Quality Control

Utilizing assays based on this compound allows food industries to maintain high standards of safety and quality control by reliably identifying harmful substances .

Propriétés

Formule moléculaire |

C10H7NO2 |

|---|---|

Poids moléculaire |

173.17 g/mol |

Nom IUPAC |

3-hydroxyquinoline-4-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-8-7-3-1-2-4-9(7)11-5-10(8)13/h1-6,13H |

Clé InChI |

ZKYMZNOYFMCXFO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(C=N2)O)C=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.